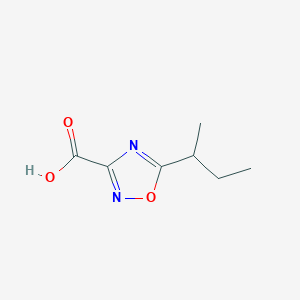
5-(Butan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Butan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid: is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a butan-2-yl group attached to the oxadiazole ring, along with a carboxylic acid functional group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Butan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a hydrazide with an ester or acid chloride, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in a solvent like ethanol or dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography can further improve the efficiency of the production process.
化学反応の分析
Types of Reactions: 5-(Butan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The hydrogen atoms on the oxadiazole ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenation reagents like bromine or chlorine, and nucleophiles such as amines or thiols, can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted oxadiazole derivatives.
科学的研究の応用
Chemistry: In chemistry, 5-(Butan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology and Medicine: This compound has potential applications in biology and medicine due to its ability to interact with biological targets. It can be used in the development of pharmaceuticals, particularly as antimicrobial or anticancer agents. Its derivatives have shown promising activity in preclinical studies.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and polymers.
作用機序
The mechanism of action of 5-(Butan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The oxadiazole ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The carboxylic acid group can also participate in ionic interactions, enhancing the compound’s binding affinity. These interactions can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects.
類似化合物との比較
- 5-(Butan-2-yl)-1,3,4-oxadiazole-2-carboxylic acid
- 5-(Butan-2-yl)-1,2,3-triazole-4-carboxylic acid
- 5-(Butan-2-yl)-1,2,4-thiadiazole-3-carboxylic acid
Comparison: Compared to these similar compounds, 5-(Butan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the specific positioning of the nitrogen and oxygen atoms in the oxadiazole ring. This structural difference can influence its chemical reactivity and biological activity. For instance, the presence of the oxygen atom in the 1,2,4-oxadiazole ring can enhance its ability to form hydrogen bonds, potentially increasing its binding affinity to biological targets.
特性
分子式 |
C7H10N2O3 |
|---|---|
分子量 |
170.17 g/mol |
IUPAC名 |
5-butan-2-yl-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C7H10N2O3/c1-3-4(2)6-8-5(7(10)11)9-12-6/h4H,3H2,1-2H3,(H,10,11) |
InChIキー |
OZWZWUCASQDJTF-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C1=NC(=NO1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


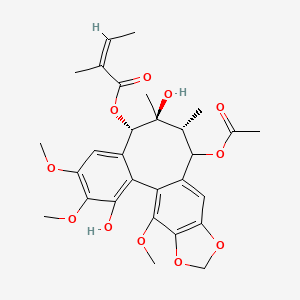
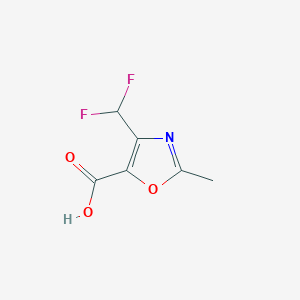
![2-((10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)methyl)-N,N-dimethylaniline](/img/structure/B13076283.png)
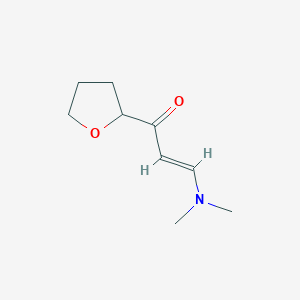
![5-Benzyl-2-bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine](/img/structure/B13076285.png)
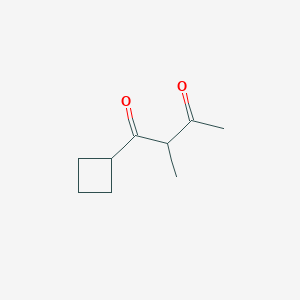
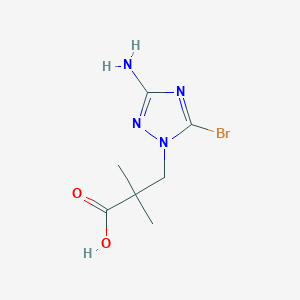
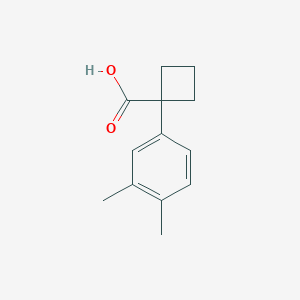
![tert-ButylN-[(3S,4R)-4-fluoropiperidin-3-yl]-N-methylcarbamate](/img/structure/B13076313.png)
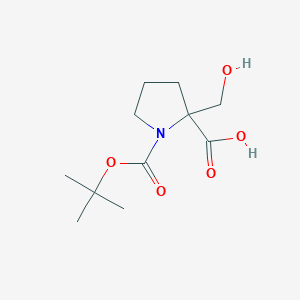
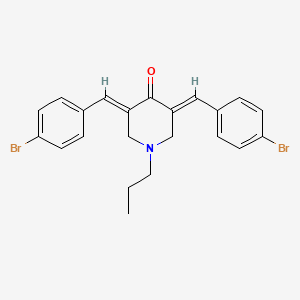
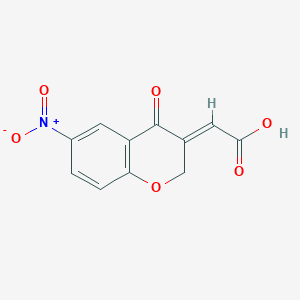

![1-[2-(3-Methyl-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one](/img/structure/B13076349.png)
